
4-Bromochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromochrysene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of chrysene, which is a polycyclic aromatic hydrocarbon composed of four fused benzene rings The bromine atom in this compound is attached to the fourth position of the chrysene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromochrysene typically involves the bromination of chrysene. One common method is the direct bromination of chrysene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful handling of bromine and appropriate safety measures due to the reactivity and potential hazards associated with bromine.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromochrysene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted chrysene derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of chrysene.
Wissenschaftliche Forschungsanwendungen
4-Bromochrysene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its electronic properties.
Materials Science:
Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-Bromochrysene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
Vergleich Mit ähnlichen Verbindungen
1-Bromochrysene: Another brominated derivative of chrysene, but with the bromine atom at the first position.
2-Bromochrysene: Bromine is attached at the second position.
3-Bromochrysene: Bromine is attached at the third position.
Uniqueness of 4-Bromochrysene: this compound is unique due to the specific position of the bromine atom, which can influence its reactivity and electronic properties. This positional isomerism allows for the exploration of different chemical behaviors and applications compared to its other brominated counterparts.
Eigenschaften
Molekularformel |
C18H11Br |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
4-bromochrysene |
InChI |
InChI=1S/C18H11Br/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H |
InChI-Schlüssel |
YEFNZOMNXYLTQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


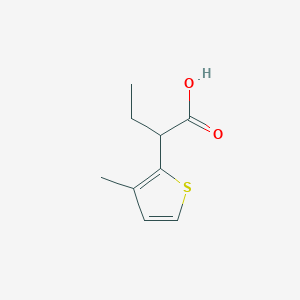

![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
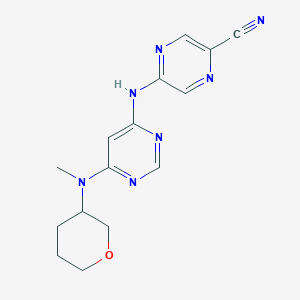

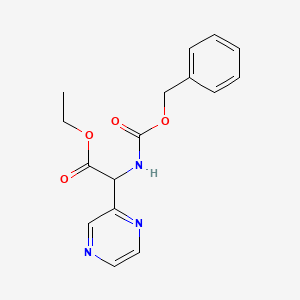

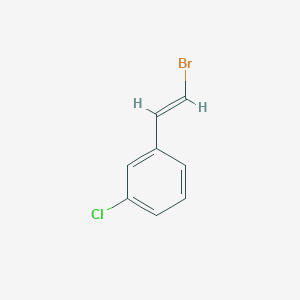

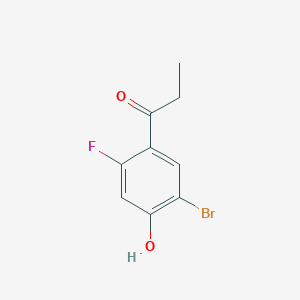


![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)

